2-Ethoxy-4-nitroaniline
Overview
Description
2-Ethoxy-4-nitroaniline is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into similar compounds, which can help infer some aspects of 2-Ethoxy-4-nitroaniline. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline involves a process that starts with 4-methoxyaniline and includes steps such as cyclization, nitration, and chlorination . Another paper discusses the synthesis of 2-nitro-4-methoxyaniline, which is synthesized from 4-methoxyaniline through acetylation, nitration, and reduction . These processes are relevant as they involve methoxyaniline derivatives, which are structurally related to 2-Ethoxy-4-nitroaniline.
Synthesis Analysis
The synthesis of compounds related to 2-Ethoxy-4-nitroaniline involves multi-step reactions starting from 4-methoxyaniline. The synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline is achieved through cyclization, nitration, and chlorination, with a high yield of 85% . Similarly, 2-nitro-4-methoxyaniline is produced through acetylation, nitration, and reduction, with a yield of 71%, which is an improvement over previous methods . These methods are noted for their simplicity, mild reaction conditions, and suitability for large-scale production.
Molecular Structure Analysis
The molecular structure and properties of compounds similar to 2-Ethoxy-4-nitroaniline have been studied using various spectroscopic techniques. The paper on 4-methoxy-2-nitroaniline discusses the use of FT-Raman, IR, and UV-vis spectroscopies to investigate its potential as a nonlinear optical (NLO) material . The study employs density functional theory to explore the nonlinear optical properties and the effect of substituents on the structure and spectroscopic properties of the molecule. The results indicate that pi-conjugated systems and charge transfer interactions play a significant role in the NLO properties of these compounds .
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of 2-Ethoxy-4-nitroaniline, they do provide insights into the reactivity of structurally related compounds. The presence of nitro and methoxy groups in these compounds suggests that they may undergo similar reactions, such as substitution or reduction, depending on the reaction conditions and the presence of other functional groups. The synthesis processes described in the papers involve reactions that are typical for aniline derivatives, such as nitration and reduction .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Ethoxy-4-nitroaniline can be inferred from the related compounds discussed in the papers. The presence of electron-withdrawing and electron-donating substituents, such as nitro and methoxy groups, respectively, can significantly affect the physical properties like melting point, solubility, and density, as well as chemical properties like acidity, basicity, and reactivity towards other chemicals. The spectroscopic analysis of 4-methoxy-2-nitroaniline provides information on its optical properties, which are influenced by the molecular structure and the nature of the substituents .
Scientific Research Applications
Application 1: Optical Applications of 4-Methoxy-2-Nitroaniline
- Summary of Application : The organic aromatic 4-methoxy-2-nitroaniline single crystal is grown for optical applications. It’s used in holographic imaging, integrated optics, frequency conversion, frequency mixing, optical data storage, optical communication, and photonic-integrated circuitry .
- Methods of Application : The crystal was grown by the slow evaporation method. The single crystal X-ray diffraction (XRD) and powder XRD analyses show that the grown crystal belongs to an orthorhombic crystal system .
- Results or Outcomes : The photoluminescence analysis reveals that the high-intensity emission peak was observed around 599 nm. The thermal (TG/DTA) analyses were used to investigate the melting and decomposition points of the grown 4-methoxy-2-nitroaniline single crystal .
Application 2: Optical Applications of 2-Methoxy-4-Nitroaniline
- Summary of Application : The aromatic organic material 2-methoxy-4-nitroaniline single crystal is grown for optical applications. It’s used in laser spectroscopy, optical modulators, optical communication, optical bi-stable switches, optical electronics, optical data storage, frequency conversion, high-speed information processing, sensors, colour displays, etc .
- Methods of Application : The crystal was grown by slow evaporation solution growth technique. The grown crystal was confirmed by single crystal and powder X-ray diffraction (XRD) analyses .
- Results or Outcomes : The photoluminescence studies show that the grown crystal has green colour emission. The thermal constancy of the grown crystal was analysed by thermogravimetric and differential thermal analyses .
Safety And Hazards
2-Ethoxy-4-nitroaniline is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is harmful to aquatic life with long-lasting effects . It should be handled with care, using personal protective equipment as required, and should be used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-ethoxy-4-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-8-5-6(10(11)12)3-4-7(8)9/h3-5H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRHDQKCCXTFFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066041 | |
Record name | 2-Ethyoxy-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-4-nitroaniline | |
CAS RN |
16383-89-4 | |
Record name | 2-Ethoxy-4-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16383-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 2-ethoxy-4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016383894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 2-ethoxy-4-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethyoxy-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitro-o-phenetidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.740 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.